4-Dimethylaminopyridinium Bromide Perbromide
Overview
Description
4-Dimethylaminopyridinium Bromide Perbromide is a chemical compound with the molecular formula C7H11Br3N2 and a molecular weight of 362.89 . It appears as a light yellow to brown powder or crystal .
Synthesis Analysis
The synthesis of 4-Dimethylaminopyridinium Bromide Perbromide involves the use of the commonly available 4-dimethylaminopyridine organic base and benzoic acid derivatives containing additional functional groups . The collection of all 4-dimethylaminopyridinium salts of benzoates and phenolate was accomplished through the utilization of the conventional solvent evaporation technique .Molecular Structure Analysis
The molecular structure of 4-Dimethylaminopyridinium Bromide Perbromide is elucidated by single X-ray diffraction, powder X-ray diffraction, 1 H NMR, FT-IR, and thermogravimetric analysis .Chemical Reactions Analysis
4-Dimethylaminopyridinium Bromide Perbromide can be employed as a brominating agent in the multistep synthesis of 3,3,3-triethoxypropyne . It can also be used as a reactant in the preparation of cadmium-bromo complex dimethylaminopyridinium salt monohydrate .Physical And Chemical Properties Analysis
The physical state of 4-Dimethylaminopyridinium Bromide Perbromide at 20 degrees Celsius is solid . It has a melting point of 130.0 to 133.0 °C and is almost transparent in methanol .Scientific Research Applications
Optoelectronic Applications
4-Dimethylaminopyridinium Bromide has been studied for its potential in optoelectronic applications. A paper by Sivaraj, Jayamani, and Siva (2020) explored its crystal structure, vibrational, mechanical, and optical properties. The study highlighted its suitability for nonlinear optical (NLO) applications due to its hyperpolarizability values and electron transfer capabilities, making it a promising material for optoelectronic devices (Sivaraj, Jayamani, & Siva, 2020).
Synthesis and Biological Investigation
Research by Sarkunam and Nallu (2005) focused on synthesizing a series of bis(4-dimethylaminopyridinium)alkane dibromides and evaluating their antibacterial and antifungal activities. This demonstrates the compound's potential use in developing new antimicrobial agents (Sarkunam & Nallu, 2005).
Crystal and Molecular Structure Analysis
Mayr-Stein and Bolte (2000) conducted a study on the crystal and molecular structure of 4-dimethylaminopyridinium bromide, providing insights into its hydrogen-bonded dimers and molecular interactions. This research contributes to the understanding of its structural properties, which is crucial for various applications (Mayr-Stein & Bolte, 2000).
Gene Delivery Applications
An investigation into amphiphilic dimethylaminopyridinium alkyl polymethacrylates (aPPs) was conducted by Vuillaume et al. (2009). The study focused on their potential as gene delivery agents, evaluating their gene complexation, cytotoxicity, and in vitro gene expression. This research indicates the compound's utility in biomedical applications, particularly in gene therapy (Vuillaume et al., 2009).
Fuel Desulfurization
Wang et al. (2013) explored the use of 4-dimethylaminopyridinium-based ionic liquids for the extraction of aromatic sulfur compounds from fuels. Their findings indicate the compound's effectiveness in fuel desulfurization, highlighting its potential in energy and environmental applications (Wang et al., 2013).
Safety And Hazards
4-Dimethylaminopyridinium Bromide Perbromide is considered hazardous. It causes severe skin burns and eye damage and may be corrosive to metals . Safety measures include not breathing dusts or mists, keeping only in the original container, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing in a corrosive resistant container with a resistant inner liner .
properties
IUPAC Name |
N,N-dimethylpyridin-4-amine;molecular bromine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.Br2.BrH/c1-9(2)7-3-5-8-6-4-7;1-2;/h3-6H,1-2H3;;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMYHCVIDRMBTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=NC=C1.Br.BrBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Dimethylaminopyridinium Bromide Perbromide | |
CAS RN |
92976-81-3 | |
Record name | 4-(Dimethylamino)pyridine tribromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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